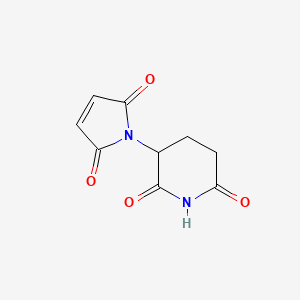

3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

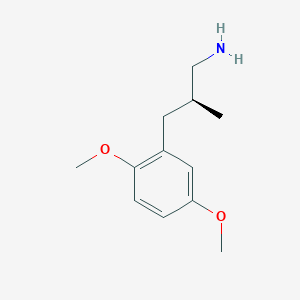

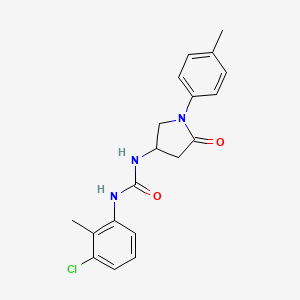

“3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione” is a chemical compound with the molecular formula C9H10N2O4 .

Synthesis Analysis

The synthesis of piperidine-2,6-diones, including “3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione”, can be readily achieved on a kilo-scale . These compounds serve as valuable and versatile synthetic intermediates in organic synthesis .Molecular Structure Analysis

The molecular structure of “3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione” is represented by the InChI code 1S/C9H10N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12,15) .Chemical Reactions Analysis

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are the core backbone of the CRBN ligand in the design of PROTAC drugs .Physical And Chemical Properties Analysis

“3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ring Opening Reaction Studies

Research by Šafár̆ et al. (2000) explored the ring-opening reaction of similar compounds to 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, providing insights into its chemical behavior and potential applications in synthetic chemistry (Šafár̆ et al., 2000).

Asymmetric Hydrogenation

A study by Bisset et al. (2012) on the synthesis and asymmetric hydrogenation of related compounds highlights the potential of 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione in stereoselective synthesis, which is important in pharmaceutical and fine chemical industries (Bisset et al., 2012).

One-Pot Synthesis Applications

The work of Cal et al. (2012) demonstrates the efficient one-pot synthesis of amino acids using compounds similar to 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, indicating its potential utility in streamlined chemical synthesis processes (Cal et al., 2012).

Medicinal Chemistry

Anticonvulsant Activity

Rybka et al. (2017) described the synthesis of pyrrolidine-2,5-dione derivatives, closely related to 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, with potential anticonvulsant properties, indicating its relevance in developing new therapeutic agents (Rybka et al., 2017).

Aromatase Inhibition

A study by Leung et al. (1987) on piperidine-2,6-dione derivatives as aromatase inhibitors suggests that 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione could have applications in the treatment of hormone-dependent cancers (Leung et al., 1987).

Molecular and Structural Studies

- X-ray Crystallography: The structural analysis of similar compounds, as done by Hijji et al. (2018), can provide critical insights into the molecular structure of 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, important for its application in material science and drug design (Hijji et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with theWidely Interspaced Zinc Finger Motifs (WIZ) protein .

Mode of Action

It’s known that similar piperidine-2,6-dione derivatives can reduce the expression levels of the wiz protein and induce the expression of fetal hemoglobin (hbf) protein .

Biochemical Pathways

The induction of hbf is known to ameliorate symptoms in sickle cell disease and β-thalassemia patients .

Result of Action

Similar compounds have been found to be useful in the treatment of sickle cell disease and β-thalassemia by reducing the expression levels of the wiz protein and inducing the expression of hbf protein .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h3-5H,1-2H2,(H,10,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNDLANJPTVECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)

![2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2420637.png)

![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2420639.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2420645.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420649.png)